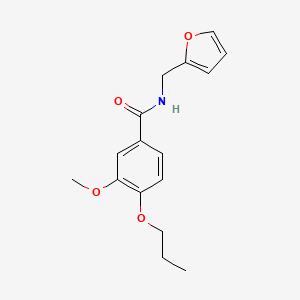![molecular formula C19H14N4O2S B4816105 N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE](/img/structure/B4816105.png)
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE
Vue d'ensemble
Description
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a quinazolinone core, a pyrrole ring, and a benzamide moiety, making it a unique structure with diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high temperature to form 2-aminobenzamide, which is then cyclized to form the quinazolinone structure.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group is added to the quinazolinone core.
Attachment of the Pyrrole Ring: The pyrrole ring is synthesized separately and then attached to the quinazolinone core through a condensation reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate product with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like amines or alkoxides replace the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent, and temperatures around 50-70°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents, and temperatures around 0-25°C.
Substitution: Amines or alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO), and temperatures around 25-50°C.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation by inhibiting key enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE: Unique due to its specific combination of functional groups.
Quinazolinone Derivatives: Share the quinazolinone core but differ in other functional groups.
Pyrrole Derivatives: Contain the pyrrole ring but lack the quinazolinone core.
Benzamide Derivatives: Feature the benzamide moiety but differ in the rest of the structure.
Uniqueness
This compound is unique due to its combination of a quinazolinone core, a pyrrole ring, and a benzamide moiety, which imparts distinct chemical properties and biological activities not found in other similar compounds.
Propriétés
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-17(13-7-9-14(10-8-13)22-11-3-4-12-22)21-23-18(25)15-5-1-2-6-16(15)20-19(23)26/h1-12H,(H,20,26)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZQXUINULGJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-dimethoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4816046.png)

![(1E)-1-[(2-hydroxy-5-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one](/img/structure/B4816061.png)
![methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)propanoyl]amino}benzoate](/img/structure/B4816063.png)
![ethyl 4-[4-(3,4-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B4816067.png)
![2-{1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4816073.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4816089.png)
![N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE](/img/structure/B4816094.png)
![6-{[3-(Cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4816101.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4816116.png)
![1-ETHYL-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4816118.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B4816119.png)
